Reduced Dermal Absorption Relative to Non-Chlorinated Analog 2-Amino-4-nitrophenol
2-Amino-6-chloro-4-nitrophenol demonstrates markedly lower dermal absorption compared to its non-chlorinated analog 2-amino-4-nitrophenol. In a non-oxidative hair dye formulation applied to rat skin, the absorption of 2-amino-6-chloro-4-nitrophenol was less than 0.25% of the applied dose [1]. In contrast, 2-amino-4-nitrophenol exhibited absorption of 0.21% to 0.36% from a CMC-based formulation and 1.12% to 1.67% from an oleic acid/isopropanol formulation [2].
| Evidence Dimension | Percutaneous dermal absorption (% of applied dose) |
|---|---|
| Target Compound Data | <0.25% (non-oxidative formulation) |
| Comparator Or Baseline | 2-Amino-4-nitrophenol: 0.21–0.36% (CMC formulation); 1.12–1.67% (oleic acid/isopropanol formulation) |
| Quantified Difference | Target compound absorption is >5× lower than comparator in high-penetration formulation |
| Conditions | Rat skin, 1–5 day exposure period |
Why This Matters
Lower dermal absorption directly translates to reduced systemic exposure and a more favorable safety margin for cosmetic formulations.
- [1] Andersen, F. A. (1997). Final Report on the Safety Assessment of 2-Amino-6-Chloro-4-Nitrophenol and 2-Amino-6-Chloro-4-Nitrophenol Hydrochloride. International Journal of Toxicology, 16(S1), 131-143. View Source
- [2] Percutaneous absorption of 2-amino-4-nitrophenol in the rat. (1993). View Source
